Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2,3,6-tetrahydropyridine-1-carboxylic acid and tert-butyl alcohol.
Reaction Steps: The carboxylic acid group is first activated, often using reagents like thionyl chloride to form the acid chloride. This is then reacted with tert-butyl alcohol in the presence of a base, such as triethylamine, to form the tert-butyl ester.
Amination: The resulting compound is then subjected to amination, where the piperazine ring is functionalized with an aminoethyl group. This can be achieved using ethylene diamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides or nitriles.
Reduction: Reduction reactions can be used to convert the compound into simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Various nucleophiles, such as halides or alkyl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and other oxidized derivatives.
Reduction Products: Simpler amines, alcohols, and other reduced forms.
Substitution Products: A variety of functionalized derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N- (2-Aminoethyl)carbamate: Similar structure but lacks the piperazine ring.
Piperazine derivatives: Other piperazine-based compounds with different substituents.
Uniqueness: Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of the tert-butyl ester group and the aminoethyl substituent, which provides distinct chemical properties and reactivity compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Biological Activity
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 1537603-47-6) is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyridine ring and an aminoethyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. Its structure can be depicted as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily focusing on its effects in pharmacological contexts.
1. Anticancer Activity
Several studies have explored the anticancer potential of tetrahydropyridine derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of tetrahydropyridine show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the micromolar range. These findings suggest that modifications to the tetrahydropyridine structure can enhance biological activity .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. This mechanism highlights the potential for developing new anticancer agents based on this scaffold .
2. Neuroprotective Effects
The structural characteristics of this compound suggest possible neuroprotective properties:
- Protein Aggregation Inhibition : Research has indicated that similar compounds may inhibit protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). High-throughput screening identified several compounds that protect against toxicity linked to mutant SOD1 proteins .
Comparative Analysis of Biological Activity
A comparative analysis of similar compounds reveals the unique position of this compound:
Compound Name | Structure | IC₅₀ (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | Varies | Anticancer |
Doxorubicin | Structure | ~0.5 | Anticancer |
Other Tetrahydropyridines | Varies | Varies | Neuroprotective |
Case Study 1: Anticancer Efficacy
In a study examining the effects of various tetrahydropyridine derivatives on cancer cell lines:
- Objective : To evaluate the cytotoxicity and mechanism of action.
- Results : this compound exhibited significant apoptosis induction in MCF-7 cells with an IC₅₀ value lower than that of doxorubicin in some cases.
Case Study 2: Neuroprotective Potential
A study focused on neuroprotective properties assessed the ability of tetrahydropyridine derivatives to inhibit protein aggregation related to ALS:
- Findings : Compounds similar to tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine showed promise in reducing toxicity and preventing aggregation in cellular models.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOPAWMUCDROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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